B1578572 Nigroain-B antimicrobial peptide

Nigroain-B antimicrobial peptide

Cat. No.: B1578572
Attention: For research use only. Not for human or veterinary use.
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Description

Taxonomic Distribution and Source Organisms of Nigroain-B Variants

The distribution of specific antimicrobial peptide families and their variants is often linked to the taxonomic classification of the source amphibians. Different families of frogs, for example, are known to produce distinct sets of peptides.

One identified source for a variant of Nigroain-B is the Maoson frog, Hylarana maosuoensis. A specific variant, Nigroain-B-MS1, has been identified from this species. nih.gov The families Ranidae and Hylidae are noted as being particularly rich sources of bioactive peptides, including bradykinin-related peptides. mdpi.com The discovery of different peptide variants in various species highlights the evolutionary diversification of these defense molecules.

The following table provides a summary of the known taxonomic source for a Nigroain-B variant.

Peptide VariantSource OrganismTaxonomic Family
Nigroain-B-MS1Hylarana maosuoensis (Maoson frog)Ranidae

This data underscores the importance of continued bioprospecting of amphibian skin secretions to uncover the full diversity of Nigroain-B and other related peptides.

Properties

bioactivity

Antimicrobial

sequence

FTMKKSLFLLFFLGTISLSLC

Origin of Product

United States

Molecular Biology and Biosynthetic Pathways of Nigroain B

Gene Identification and Cloning Strategies for Nigroain-B Precursors

The identification and characterization of the gene encoding the Nigroain-B precursor follow established molecular cloning strategies widely used for amphibian antimicrobial peptides. nih.gov These methods typically involve the construction of a cDNA library from the skin secretions or skin tissue of the frog, which is rich in the mRNA transcripts for these defense peptides. nih.gov

The general workflow for identifying the precursor gene for an AMP like Nigroain-B includes:

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the frog's skin. This RNA is then used as a template for reverse transcriptase to synthesize complementary DNA (cDNA).

PCR Amplification: Degenerate primers, designed based on highly conserved regions of the signal peptide sequences of other known amphibian AMPs, are used to amplify the target cDNA. nih.gov

cDNA Library Screening: The amplified cDNAs are cloned into a vector to create a cDNA library. This library is then screened to find the specific clone containing the sequence for the Nigroain-B precursor. nih.gov

Sequencing and Analysis: Once identified, the cDNA is sequenced to deduce the full amino acid sequence of the precursor protein.

Post-Translational Modification and Processing Mechanisms of Nigroain-B

Following translation, the Nigroain-B precursor protein undergoes several crucial post-translational modifications to become the mature, active peptide. These modifications are essential for its structure, stability, and biological function.

Enzymatic Cleavage Sites and Protease Involvement

A key step in the maturation of Nigroain-B is the proteolytic cleavage of the precursor protein to release the active peptide. In amphibian AMPs, this cleavage is carried out by proprotein convertases, a family of serine proteases. nih.gov These enzymes recognize and cleave at specific sites, which are typically dibasic amino acid pairs, most commonly Lys-Arg (KR). nih.govnih.gov

While the exact cleavage site for the Nigroain-B precursor has not been experimentally determined, based on the common precursor structure of other ranid AMPs, it is highly probable that a similar dibasic cleavage site exists between the acidic pro-region and the mature Nigroain-B sequence. nih.gov

Structural Determinants of Precursor Processing

The structure of the precursor protein itself contains the necessary signals for its correct processing. The highly conserved signal peptide directs the precursor to the secretory pathway. The acidic nature of the pro-region is thought to neutralize the cationic mature peptide, preventing it from damaging the host's cells before its secretion. nih.gov

A significant structural feature of some Nigroain peptides is the presence of a disulfide bridge. For instance, Nigroain-B is known to have a disulfide bridge at its C-terminus. qub.ac.uk This is a common feature in many amphibian AMPs, such as those in the brevinin family which possess a "Rana box," a C-terminal cyclic domain formed by a disulfide bond. nih.gov This structural motif is crucial for the peptide's stability and can make it more resistant to degradation by proteases. qub.ac.uk

Regulation of Nigroain-B Expression in Amphibian Glands

The expression of antimicrobial peptides in amphibian skin glands is a regulated process, often triggered by environmental stimuli such as injury or the presence of pathogens. mdpi.com While specific regulatory studies on the Nigroain-B gene are not available, research on other ranid frogs provides insights into the likely mechanisms.

The regulation of AMP gene expression primarily occurs at the transcriptional level. Studies on other frog species have shown that the promoters of AMP genes contain binding sites for transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). mdpi.com The activation of these transcription factors in response to external threats can lead to an increase in the transcription of AMP genes, resulting in a rapid deployment of these defense peptides to the skin surface. mdpi.com

Comparative Biosynthetic Pathways of Nigroain Peptides with Other Amphibian Defense Peptides

The biosynthetic pathway of Nigroain-B shares many similarities with other well-characterized amphibian defense peptides, such as those from the brevinin, ranatuerin, and esculentin (B142307) families. nih.govnih.gov

FeatureNigroain Family (Inferred)Brevinin FamilyRanatuerin Family
Precursor Structure Signal peptide, acidic pro-region, mature peptideSignal peptide, acidic pro-region, mature peptideSignal peptide, acidic pro-region, mature peptide
Cleavage Site Likely a dibasic site (e.g., Lys-Arg)Typically Lys-ArgTypically Lys-Arg
Key PTMs Disulfide bridgeC-terminal "Rana box" (disulfide bridge)C-terminal "Rana box" (disulfide bridge)
Regulation Likely regulated by transcription factors (e.g., NF-κB)Regulated by transcription factorsRegulated by transcription factors

The common architecture of the precursors across these different peptide families suggests a shared evolutionary origin and a fundamental mechanism for the production of a diverse arsenal (B13267) of antimicrobial peptides. The primary differences between these families lie in the amino acid sequence of the mature peptide, which dictates their specific antimicrobial activity and spectrum. The diversification of these mature peptide sequences is thought to be driven by positive selection, allowing frogs to adapt to a wide range of pathogens in their environment. mdpi.com

Structural Characterization and Functional Relationships of Nigroain B

Primary Amino Acid Sequence Analysis of Nigroain-B Variants

The primary structure of Nigroain-B and its variants within the broader nigrocin-2 (B1578548) family reveals key features that underpin their biological activities. These peptides are typically cationic, a characteristic that facilitates their interaction with negatively charged bacterial membranes.

Sequence Homology and Motif Identification

Nigroain-B is part of the nigrocin-2 family of antimicrobial peptides. The precursor protein for Nigroain-B, as identified from Hylarana nigrovittata, is 66 amino acids long. The mature peptide is derived from this precursor through proteolytic cleavage.

Sequence analysis of various nigrocin-2 peptides reveals a high degree of homology, particularly in the arrangement of hydrophobic and cationic residues. A conserved feature in many of these amphibian antimicrobial peptides, including those in the nigrocin-2 family, is the "Rana box". mdpi.com This is a cyclic heptapeptide (B1575542) at the C-terminus, formed by a disulfide bridge. mdpi.com While Nigrocin-2 peptides from Rana nigromaculata have a unique primary structure with low homology to other known AMPs, they share the common trait of being rich in leucine (B10760876) and glycine (B1666218) residues.

Most nigrocin-2-like peptides are 21 amino acids in length. mdpi.com A comparison of different nigrocin-2 variants shows a conserved pattern, which is crucial for their classification within this family.

Disulfide Bond Formation and Cysteine Linkages

A critical feature for the structural integrity and, in many cases, the biological activity of nigrocin peptides is the presence of a disulfide bond. This covalent linkage is formed between two cysteine residues, creating a cyclic structure at the C-terminal end of the peptide, often referred to as the "Rana box". mdpi.comnih.gov

In the representative Nigrocin-2 peptide with the sequence GLLSKVLGVGKKVLCGVSGLC, the disulfide bridge is formed between the cysteine residues at positions 15 and 21 (Cys15-Cys21). This intramolecular bond is crucial for maintaining the specific three-dimensional conformation of the peptide. The formation of this disulfide bond occurs in the endoplasmic reticulum during protein synthesis and is a common post-translational modification in secreted proteins. nih.gov The presence of this disulfide bridge is thought to confer stability to the peptide, particularly in the harsh extracellular environments where it needs to function. nih.gov

Secondary Structure Elucidation and Conformational Preferences

The biological function of Nigroain-B is intrinsically linked to its three-dimensional shape. Studies on nigrocin-2 peptides have consistently shown that they adopt a predominantly alpha-helical secondary structure, particularly in environments that mimic biological membranes. mdpi.comnih.gov

Circular dichroism (CD) spectroscopy of nigrocin-2 in solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, which simulate the hydrophobic environment of a cell membrane, reveals a characteristic alpha-helical spectrum. nih.gov Nuclear magnetic resonance (NMR) studies have further elucidated the solution structure of nigrocin-2, confirming an amphipathic alpha-helix that spans from approximately residue 3 to 18. nih.gov This amphipathic nature, with a distinct separation of hydrophobic and hydrophilic residues on opposite faces of the helix, is a hallmark of many membrane-active antimicrobial peptides. This conformation allows the peptide to insert into and disrupt the integrity of bacterial cell membranes, leading to cell death. nih.gov

Structure-Activity Relationships in Nigroain-B Bioactivity

Identification of Key Amino Acid Residues for Antimicrobial Potency

The antimicrobial efficacy of Nigroain-B and its homologs is largely dependent on their cationic and amphipathic characteristics. The positively charged amino acid residues, primarily lysine (B10760008) (K), are crucial for the initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

The distribution of hydrophobic residues, such as leucine (L) and valine (V), along one face of the alpha-helix allows the peptide to penetrate the hydrophobic core of the lipid bilayer. Mutational studies on similar antimicrobial peptides have shown that the degree of hydrophobicity and the net positive charge are key determinants of antimicrobial potency. For instance, increasing the cationicity often enhances antimicrobial activity, up to a certain point beyond which it can lead to increased toxicity to host cells. mdpi.com The specific sequence and arrangement of these key residues in Nigroain-B are therefore fine-tuned for effective and selective antimicrobial action.

Identification of Key Amino Acid Residues for Antioxidant Capacity

In addition to their antimicrobial properties, some amphibian-derived peptides, including members of the nigrocin family, have demonstrated antioxidant capabilities. nih.gov A study on a novel peptide variant, Nigrocin-OA27, highlighted its non-toxic nature and antioxidant capacity.

The antioxidant activity of peptides is often attributed to the presence of specific amino acid residues that can donate electrons to neutralize free radicals. Aromatic amino acids such as tryptophan (Trp) and tyrosine (Tyr), and sulfur-containing amino acids like methionine (Met) and cysteine (Cys), are known to be potent radical scavengers. While the specific residues responsible for the antioxidant activity of Nigroain-B have not been definitively identified, the presence of such amino acids in its sequence or in closely related variants suggests a potential mechanism for this function. The ability to scavenge reactive oxygen species (ROS) adds another dimension to the therapeutic potential of these peptides, particularly in conditions associated with oxidative stress. nih.gov

Molecular Dynamics Simulations and Computational Structural Predictions

The comprehensive understanding of an antimicrobial peptide's function is intrinsically linked to its three-dimensional structure and dynamic behavior. For Nigroain-B, a complete experimental structure has not yet been determined. However, computational methods such as molecular dynamics (MD) simulations and structural predictions offer powerful tools to bridge this gap and provide valuable insights into its mechanism of action.

Known Structural Features of Nigroain-B Variants

Analysis of related peptides, such as Nigroain-B-MS1 isolated from the Maoson frog (Hylarana maosuoensis), has provided foundational knowledge. This variant possesses a defined amino acid sequence and is characterized by the presence of a disulfide bridge, which is crucial for stabilizing the peptide's tertiary structure and, consequently, its biological activity. nih.govspringernature.comresearchgate.net The formation of such bridges creates conformational constraints that can enhance biological efficacy. springernature.com

Peptide Variant Amino Acid Sequence Key Structural Feature
Nigroain-B-MS1CVVSSGWKWNYKIRCKLTGNCIntramolecular Disulfide Bridge

Molecular Dynamics (MD) Simulations: A Virtual Microscope

Molecular dynamics simulation is a computational technique that calculates the motion of atoms and molecules over time, providing a high-resolution view of their dynamic behavior. nih.govasm.org For antimicrobial peptides like Nigroain-B, MD simulations can elucidate several key aspects of their function that are often difficult to capture with static experimental methods. nih.govijbiotech.com

Potential Applications of MD Simulations for Nigroain-B:

Conformational Dynamics: MD simulations can predict the most stable three-dimensional fold of Nigroain-B in different environments, such as in aqueous solution or when interacting with a bacterial membrane. ijbiotech.comnih.gov This is critical as many antimicrobial peptides adopt a specific secondary structure, like an α-helix, only upon contact with a lipid bilayer. ijbiotech.com

Membrane Interaction and Permeation: A primary mechanism for many antimicrobial peptides is the disruption of the bacterial cell membrane. MD simulations can model the initial binding of Nigroain-B to the membrane surface, its insertion into the lipid bilayer, and the potential formation of pores or other membrane defects. nih.gov Analysis of these simulations can reveal the specific amino acid residues that are key for membrane interaction.

Structural Stability: By simulating the peptide at different temperatures and conditions, the role of the disulfide bridge in maintaining the structural integrity of Nigroain-B can be quantified. nih.gov This provides insight into the peptide's robustness and the importance of this covalent linkage for its antimicrobial function.

Potential Insight from MD Simulation Description
Secondary Structure Formation Prediction of α-helical or β-sheet content upon membrane binding.
Peptide Orientation Determination of how Nigroain-B positions itself relative to the lipid bilayer for optimal interaction.
Free Energy of Binding Calculation of the energetic favorability of the peptide-membrane interaction.
Pore Formation Mechanism Visualization of how multiple peptide molecules might aggregate to disrupt the membrane, for example, through a toroidal or barrel-stave model.

Computational Structural Predictions: Building the Blueprint

Before MD simulations can be performed, a three-dimensional structural model of the peptide is required. nih.gov In the absence of an experimentally determined structure from methods like X-ray crystallography or NMR spectroscopy, computational prediction methods are employed.

De Novo (Ab Initio) Prediction: For a relatively short peptide like Nigroain-B, de novo methods can be used. These algorithms predict the structure from the amino acid sequence alone, based on the fundamental principles of protein folding. nih.gov Tools like PEP-FOLD provide frameworks for predicting the 3D structure of peptides. nih.govoup.com

Fragment-Based Assembly: This approach constructs the full peptide structure by assembling smaller, known structural fragments. nih.gov This method can efficiently sample conformational space to identify low-energy structures.

Machine Learning and AI: Recent advances, including deep learning approaches, have significantly improved the accuracy of protein and peptide structure prediction. oup.com While often trained on larger proteins, these methods are increasingly being adapted for smaller peptides.

The predicted 3D model serves as the starting point for the more detailed and dynamic analysis provided by molecular dynamics simulations. nih.gov The combination of structural prediction and MD simulation offers a powerful computational pipeline to explore the structure-function relationship of Nigroain-B at a molecular level. nih.gov

Mechanistic Investigations of Nigroain B S Bioactivities

Antimicrobial Mechanisms of Action

The antimicrobial activity of peptides such as Nigroain-B is primarily attributed to their ability to interact with and disrupt microbial cells. These peptides are generally small, consisting of about 10–60 amino acid residues, and possess a net positive charge. nih.govmdpi.com This positive charge facilitates the initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. nih.gov

The primary and most widely studied mechanism of action for cationic antimicrobial peptides is the disruption of the bacterial cell membrane. nih.govnih.gov The process begins with the electrostatic attraction of the positively charged peptide to the anionic components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. nih.govresearchgate.net

Once bound to the surface, the peptides can induce membrane permeabilization through various proposed models:

Barrel-Stave Model: In this model, the peptides insert themselves perpendicularly into the membrane, forming a pore or channel. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel that allows the leakage of ions and essential molecules. mdpi.commdpi.com

Toroidal-Pore Model: Similar to the barrel-stave model, peptides insert into the membrane. However, in this configuration, the lipid monolayers are bent continuously through the pore, such that the head groups of the lipids line the pore along with the peptides. mdpi.com

Carpet Model: In this scenario, the peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. mdpi.com Once a threshold concentration is reached, the peptides disrupt the membrane integrity in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. nih.govmdpi.com

This membrane permeabilization leads to a loss of the electrochemical gradient across the membrane, leakage of cellular contents, and ultimately, cell death. mdpi.comnih.gov

The disruption of the cell membrane is a direct pathway to inhibiting microbial growth and viability. The loss of membrane integrity leads to several critical failures in cellular function. The dissipation of the membrane potential disrupts essential processes that rely on it, such as ATP synthesis and the transport of molecules. The leakage of ions, metabolites, and genetic material from the cytoplasm further ensures the bacterium can no longer replicate or carry out essential life functions. mdpi.com

Antimicrobial peptides often exhibit a broad spectrum of activity, but many show a preference for certain types of bacteria. nih.gov The activity against Gram-positive bacteria like Staphylococcus aureus is well-documented for many AMPs. nih.govnih.gov The cell walls of Gram-positive bacteria are rich in negatively charged teichoic acids, which provide strong binding sites for cationic AMPs, facilitating their disruptive action on the underlying cell membrane. nih.govfrontiersin.org Studies on various natural extracts and peptides have demonstrated potent activity against S. aureus, often leading to rapid bactericidal effects through membrane depolarization. frontiersin.org

Nocardia asteroides is a Gram-positive, weakly acid-fast bacterium responsible for various infections. nih.gov While specific studies detailing the activity of Nigroain-B against Nocardia asteroides are not extensively available, the general mechanism of action of cationic AMPs suggests potential efficacy. The cell wall structure of Nocardia would be the initial target for a peptide like Nigroain-B. nih.gov The susceptibility of Nocardia species to various antimicrobial agents has been studied, highlighting the need for effective therapeutic options. nih.gov

Beyond direct membrane disruption, antimicrobial peptides can interfere with essential intracellular processes. nih.govmdpi.com After permeating the cell membrane, these peptides can access the cytoplasm and interact with intracellular targets.

Cell Wall Synthesis: Some AMPs can inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govlibretexts.org They can bind to lipid II, a precursor molecule in the peptidoglycan synthesis pathway, preventing its incorporation into the growing cell wall and leading to cell lysis. mdpi.commdpi.com This mechanism is a hallmark of well-known antibiotics like vancomycin. nih.gov

DNA Replication: Certain antimicrobial agents can inhibit bacterial DNA replication. nih.gov This can occur through various mechanisms, such as binding to and inhibiting enzymes like DNA gyrase, which is essential for relieving torsional stress during DNA unwinding. vaia.com Other agents can cause direct damage to the DNA structure or interfere with the synthesis of DNA precursors. nih.govyoutube.com

Protein Synthesis: The inhibition of protein synthesis is another key antimicrobial strategy. nih.govresearchgate.net Some peptides can bind to ribosomal subunits, interfering with the process of translation. nih.govnih.gov This can involve blocking the translocation of the ribosome along the mRNA or inhibiting the formation of peptide bonds, ultimately halting the production of essential proteins and leading to cell death. youtube.com

Antioxidant Mechanisms of Action

In addition to their antimicrobial properties, many naturally occurring peptides, including those from amphibian skin, exhibit antioxidant activity. mdpi.commdpi.com This activity is crucial for protecting the host organism from oxidative stress and has therapeutic potential.

A primary mechanism of antioxidant action is the direct scavenging of free radicals. This capability is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govnih.gov

DPPH Radical Scavenging Assay: The DPPH assay utilizes a stable free radical that has a deep violet color in solution. nih.govnih.gov When an antioxidant compound is present, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it. mdpi.com This process leads to a color change from violet to pale yellow, and the decrease in absorbance at a specific wavelength (typically around 517 nm) is measured to quantify the scavenging activity. nih.govnih.gov The results are often expressed as the concentration of the antioxidant required to scavenge 50% of the DPPH radicals (IC50). nih.gov

ABTS Radical Cation Scavenging Assay: In the ABTS assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. nih.govnih.gov The resulting radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. nih.gov The decolorization is measured spectrophotometrically, and the extent of the color change is proportional to the antioxidant's concentration and its radical-scavenging ability. nih.govnih.gov This assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov

The presence of certain amino acids, such as Tryptophan (Trp), in the peptide sequence can contribute significantly to their antioxidant activity. mdpi.com

Table of Research Findings on Antioxidant Assays

AssayPrincipleMeasurementApplication
DPPH Assay A stable free radical (DPPH) is reduced by an antioxidant, causing a color change from violet to yellow. nih.govnih.govSpectrophotometric measurement of the decrease in absorbance at ~517 nm. mdpi.comMeasures the hydrogen-donating capacity of antioxidants. mdpi.com
ABTS Assay A pre-formed radical cation (ABTS•+) is reduced by an antioxidant, causing decolorization of the blue-green solution. nih.govSpectrophotometric measurement of the decrease in absorbance at a specific wavelength. nih.govSuitable for both hydrophilic and lipophilic antioxidants. nih.gov

Electron Transfer and Hydrogen Donation Pathways

The primary antioxidant mechanism of peptides often involves scavenging free radicals through electron or hydrogen donation. nih.gov Aromatic amino acids, such as Tryptophan (Trp) and Tyrosine (Tyr), which are present in the sequence of Nigroain-B-MS1 (CVVSSGWKWNYKIRCKLTGNC), are known to be significant contributors to these antioxidant properties. preprints.orgpreprints.org Their electron-rich aromatic structures can act as electron donors to neutralize free radicals. preprints.org Specifically, the phenolic group of Tyrosine and the indolyl group of Tryptophan can be converted into relatively stable radicals, allowing them to directly capture free radicals by donating hydrogen. preprints.org

Studies on a variant, nigroain-B-MS1, have demonstrated its potent free radical scavenging abilities. preprints.orgoup.com At a concentration of 50 μM, nigroain-B-MS1 showed a 99.7% scavenging rate against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and a 68.3% scavenging rate against 2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonicacid) (ABTS) radicals. preprints.orgoup.commdpi.comnih.gov This high level of activity suggests an efficient electron and/or hydrogen donation capacity. While these findings strongly indicate the involvement of electron and hydrogen transfer, detailed studies specifically mapping the precise pathways for Nigroain-B are not extensively documented in the current literature.

Metal Ion Chelation Properties

Another key mechanism by which antioxidant peptides can exert their effects is through the chelation of metal ions. nih.govnih.govcabidigitallibrary.org Pro-oxidative transition metals can catalyze the formation of highly reactive oxygen species through reactions like the Fenton reaction. nih.gov Peptides can bind to these metal ions, rendering them inactive and thus preventing the initiation of oxidative chain reactions. nih.gov

The effectiveness of metal chelation is influenced by the peptide's size and its amino acid sequence. mdpi.comcabidigitallibrary.org Specifically, the carboxyl and amino groups in the side chains of acidic amino acids (like Aspartic acid and Glutamic acid) and basic amino acids (like Lysine (B10760008), Histidine, and Arginine) are thought to play a crucial role in binding metal ions. mdpi.comcabidigitallibrary.org While the principle of metal chelation is a known antioxidant mechanism for bioactive peptides, specific studies detailing the metal ion chelation properties and capacity of Nigroain-B are not widely available in existing research.

Role of Specific Amino Acid Residues in Redox Cycling and Reactive Oxygen Species Neutralization

The amino acid composition of Nigroain-B is fundamental to its antioxidant functions, particularly in redox cycling and the neutralization of reactive oxygen species (ROS). The sequence of Nigroain-B-MS1 is CVVSSGWKWNYKIRCKLTGNC. preprints.orgnih.gov

Several amino acid residues within this sequence are implicated in its antioxidant activity:

Cysteine (Cys): Nigroain-B contains cysteine residues, with one study noting a free cysteine at the N-terminus and a disulfide bridge at the C-terminus in its general structure. qub.ac.uk Cysteine's thiol group is a potent reducing agent that can directly participate in redox reactions and the scavenging of ROS. nih.gov The presence of a disulfide bridge also points to a role in maintaining structural integrity, which can be crucial for its biological activity. nih.gov

Tryptophan (Trp) and Tyrosine (Tyr): As mentioned, these aromatic amino acids are highly effective at donating electrons and hydrogen to neutralize free radicals. preprints.org

Histidine (His), Lysine (Lys), and Valine (Val): Histidine's imidazole (B134444) ring can act as a proton donor. preprints.org Both Lysine and Valine have been noted for their ability to scavenge hydroxyl radicals by serving as electron donors. preprints.org

The combination of these residues allows Nigroain-B to create a microenvironment capable of neutralizing various forms of ROS, thus protecting cells from oxidative damage. preprints.org

Bifunctional Properties: Interplay between Antimicrobial and Antioxidant Activities

Nigroain-B exhibits bifunctional properties, demonstrating both antimicrobial and antioxidant activities. preprints.orgoup.com This dual capability is a characteristic of many amphibian-derived peptides, which serve as part of the innate immune defense system. nih.gov

The antioxidant activity of Nigroain-B, through mechanisms like free radical scavenging and potentially metal chelation, helps to mitigate oxidative stress. preprints.orgnih.gov Oxidative stress can be both a cause and a consequence of microbial infections. By reducing ROS levels, Nigroain-B may help to protect host tissues from damage during an inflammatory response to pathogens.

Concurrently, Nigroain-B demonstrates direct antimicrobial action. Research has shown that Nigroain-B-MS1 is active against Gram-positive bacteria, including Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 4.7 μM and Nocardia asteroides with an MIC of 18.8 μM. preprints.orgpreprints.orgmdpi.com The interplay between these two functions suggests a synergistic role in host defense. The peptide can directly target invading microbes while simultaneously managing the oxidative damage associated with the infection and the host's immune response.

Microbial and Host Interactions with Nigroain B

Microbial Response Mechanisms to Nigrocin Exposure

The constant evolutionary pressure exerted by antimicrobial peptides has driven microorganisms to develop sophisticated countermeasures. While specific research on resistance to Nigrocin peptides is limited, general mechanisms of bacterial resistance to amphibian antimicrobial peptides (AMPs) provide a framework for understanding potential microbial responses.

The emergence of microbial resistance to conventional antibiotics is a major global health concern. While antimicrobial peptides are often touted as being less prone to resistance development, it is not an insurmountable barrier for microorganisms.

One study on Nigrocin-PN, a member of the Nigrocin-2 (B1578548) family, demonstrated that while the peptide itself exhibits potent antimicrobial activity, its co-administration with the antibiotic ampicillin (B1664943) could delay the acquisition of resistance in Staphylococcus aureus. nih.gov This suggests that while resistance to Nigrocin-PN alone may be possible, its use in combination therapies could be a strategy to mitigate this risk.

General mechanisms by which bacteria can develop resistance to cationic antimicrobial peptides, a class to which Nigrocins belong, include:

Modification of the Cell Surface: Bacteria can alter the net charge of their cell envelope to reduce the electrostatic attraction of cationic peptides. This is often achieved by modifying anionic molecules like teichoic acids in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria. mdpi.com

Proteolytic Degradation: Bacteria may produce proteases that can cleave and inactivate the antimicrobial peptides before they can reach their target. mdpi.com

Efflux Pumps: Some bacteria possess or can upregulate efflux pumps that actively transport the peptides out of the cell, preventing them from reaching effective intracellular concentrations. mdpi.com

Biofilm Formation: The production of an extracellular matrix in biofilms can act as a physical barrier, sequestering antimicrobial peptides and preventing them from reaching the embedded bacteria.

It is important to note that the evolution of resistance to AMPs is considered to be a slower process compared to conventional antibiotics due to the multi-target nature of many peptides, which often involve disruption of the cell membrane. mdpi.com

Beyond the development of heritable resistance, bacteria can employ a range of adaptive strategies to survive transient exposure to peptide-induced stress. These responses are often rapid and reversible.

Upon exposure to sub-lethal concentrations of antimicrobial peptides, bacteria can enter a "primed" state, leading to temporary tolerance. This can involve physiological changes that make them less susceptible to subsequent lethal doses. plos.org

Key adaptive strategies include:

Alterations in Membrane Fluidity: Bacteria can modify the fatty acid composition of their cell membranes to decrease fluidity, which may hinder the insertion and pore-forming activity of peptides.

Stress-Induced Gene Expression: Exposure to peptide stress can trigger the activation of specific stress response pathways in bacteria. nih.gov This can lead to the upregulation of genes involved in cell wall repair, detoxification, and the production of protective molecules.

Formation of Persister Cells: A subpopulation of bacteria, known as persister cells, can enter a dormant, non-dividing state that renders them highly tolerant to antimicrobials, including peptides.

These adaptive responses highlight the dynamic nature of the interaction between bacteria and antimicrobial peptides and underscore the importance of understanding these mechanisms for the effective application of AMPs.

Interaction with Amphibian Host Cells and Tissues (non-human)

The interaction of antimicrobial peptides with the host's own cells is a crucial aspect of their biological function, ensuring they can effectively combat pathogens without causing significant harm to the host.

Antimicrobial peptides, including the Nigrocin family, are a cornerstone of the innate immune system of amphibians. nih.govresearchgate.net They are synthesized in specialized granular glands in the frog's skin and are stored in high concentrations. researchgate.net Upon injury or perception of a threat, these peptides are secreted onto the skin's surface, forming a chemical shield against invading pathogens. nih.gov

This rapid deployment of a potent cocktail of antimicrobial agents provides immediate protection against a broad spectrum of microorganisms present in their environment, including bacteria, fungi, and viruses. nih.gov The diversity of peptides within the skin secretions of a single frog species, and even variations between populations of the same species, suggests a complex and evolving defense strategy tailored to specific environmental pressures. plos.orgfrontiersin.org For instance, studies on Pelophylax nigromaculatus from different geographical regions have shown variations in the expression of Nigrocin-1 and Nigrocin-2, alongside other antimicrobial peptides. plos.orgfrontiersin.org

The primary mechanism of action for many amphibian AMPs, including Nigrocin-2, is the disruption of microbial cell membranes. elifesciences.orgnih.gov This is achieved through the formation of an amphipathic alpha-helical structure that allows the peptide to interact with and insert into the lipid bilayer of microbial membranes, leading to pore formation and cell death. elifesciences.orgnih.gov This mode of action is generally less effective against the host's own cells, which have a different membrane composition, typically with a lower net negative charge.

Beyond their direct microbicidal activity, many antimicrobial peptides have been shown to possess immunomodulatory functions, acting as signaling molecules that can influence the host's own immune response. mdpi.comresearchgate.net While specific studies on the immunomodulatory effects of Nigrocin peptides on the amphibian immune system are not yet available, the broader understanding of amphibian AMPs suggests they likely play a role in orchestrating the local immune response.

General immunomodulatory activities of host defense peptides include:

Chemotaxis: The ability to attract immune cells, such as neutrophils and macrophages, to the site of infection or injury. nih.gov

Modulation of Inflammatory Responses: AMPs can influence the production of cytokines, which are key signaling molecules in the immune system. They can either promote a pro-inflammatory response to clear an infection or have anti-inflammatory effects to prevent excessive tissue damage. nih.gov

Wound Healing: Some AMPs have been shown to promote cell proliferation and tissue repair, facilitating the healing of damaged skin. researchgate.net

These immunomodulatory properties highlight the dual function of antimicrobial peptides as both weapons against pathogens and as messengers that help to coordinate an effective and balanced immune response within the host. Further research is needed to elucidate the specific roles of the Nigrocin family of peptides in modulating the immune system of their native amphibian hosts.

Research Findings on Nigrocin Peptides

Antimicrobial Activity of Nigrocin Peptides

Peptide Target Microorganism Minimum Inhibitory Concentration (MIC) in μM Reference
Nigrocin-PN Escherichia coli 16 nih.gov
Nigrocin-PN Staphylococcus aureus 4 nih.gov
Nigrocin-PN Candida albicans 32 nih.gov
Nigrocin-M1 Escherichia coli >256 nih.gov
Nigrocin-M1 Staphylococcus aureus 4 nih.gov
Nigrocin-M2 Escherichia coli >512 nih.gov
Nigrocin-M2 Staphylococcus aureus >512 nih.gov
Nigrocin-2 Bacillus subtilis 6.3 elifesciences.org
Nigrocin-2 Escherichia coli 50 elifesciences.org
Nigrocin-2 Staphylococcus aureus 12.5 elifesciences.org

Comparative Genomics and Evolution of Nigroain Family Peptides

Phylogenetic Analysis of Nigroain Genes Across Amphibian Species

Phylogenetic analysis of antimicrobial peptide genes is essential for understanding their evolutionary relationships and classification. These analyses are typically based on the full-length precursor sequences, which include a highly conserved signal peptide region, a variable acidic pro-peptide region, and the sequence of the mature, active peptide. acs.orguol.de

Studies on the AMPs from various frog species, including Pelophylax nigromaculatus, Rana amurensis, and Rana dybowskii, have allowed for the construction of phylogenetic trees that group these peptides into distinct families and clades. nih.gov For instance, a comprehensive analysis of AMPs from P. nigromaculatus identified 106 distinct cDNA sequences that coded for 38 mature peptides belonging to 13 different families, including several from the Nigrocin family (e.g., Nigrocin-3N, -4N, -5N, and -6N). nih.gov

The phylogenetic relationships show that different AMP families form separate clusters, and within these families, peptides from the same species often group together, indicating species-specific diversification. nih.govmdpi.com The analysis of AMPs from caecilian amphibians further supports this, showing that different isoforms from the same species tend to cluster, while major clades can be resolved that correspond to different peptide families. mdpi.com The use of the entire prepro-peptide sequence is crucial for accurate classification, as it provides more evolutionary information than the mature peptide sequence alone. acs.org

Table 1: Representative Nigrocin Peptides and Related AMPs in Amphibians

Peptide Family Representative Peptide(s) Source Organism Key Phylogenetic Finding
Nigrocin Nigrocin-2 (B1578548), Nigrocin-PN, Nigrocin-3N, -4N, -5N, -6N Pelophylax nigromaculatus Forms distinct clades within the broader family of Ranid AMPs. uniprot.orgnih.gov
Brevinin Brevinin-2PN Pelophylax nigromaculatus Shares evolutionary origins with other AMPs from the same species. nih.gov
Hylin Hylin family peptides Cophomantini (Tree Frogs) Demonstrates shared conserved motifs despite high sequence variability. nih.govacs.org

| Lysozyme G | Lysozyme G isoforms | Caecilians (Order Gymnophiona) | Different isoforms from the same species cluster together phylogenetically. mdpi.com |

This table provides examples of AMP families and their phylogenetic context based on studies of various amphibian species.

Evolutionary Divergence and Conservation within the Nigroain Peptide Family

The evolution of AMP families like the Nigrocins is characterized by a dynamic interplay between the conservation of structurally important regions and the rapid divergence of other regions, a process driven by the evolutionary arms race between the host and pathogens. nih.govnih.gov

Conservation: A key conserved feature in many ranid frog peptides, including some Nigrocins like Nigrocin-PN, is the "Rana box". This is a disulfide-bridged heptapeptide (B1575542) ring structure at the C-terminal end. researchgate.netnih.gov This structural motif is crucial for maintaining the peptide's biological function while reducing toxicity to host cells. nih.gov The precursor proteins of amphibian AMPs also show a highly conserved signal sequence, whereas the section encoding the mature peptide is often hypervariable. uol.deresearchgate.net This pattern suggests that while the secretion mechanism is conserved, the active portion of the peptide is under strong selective pressure to adapt. nih.gov

Divergence: The region of the gene encoding the mature peptide exhibits significant divergence, driven by positive selection. nih.govresearchgate.net This rapid evolution allows the host to generate a diverse arsenal (B13267) of peptides to combat a wide and ever-changing spectrum of microbes. nih.gov In the Nigrocin family from P. nigromaculatus, for example, different members show variations in their amino acid composition, leading to different physicochemical properties like isoelectric point (pI) and molecular mass. nih.gov For example, Nigrocin-3N has an acidic pI, while most other Nigrocin families are alkaline. nih.gov This divergence in the mature peptide sequence is the primary source of the vast diversity observed in amphibian AMPs. nih.govuol.de

Table 2: Conserved and Divergent Features in Amphibian AMPs

Feature Status Description Example Family
Signal Peptide Sequence Highly Conserved The initial part of the precursor protein, essential for secretion. Its conservation suggests a shared evolutionary pathway for secretion. Beta-defensins, general anuran AMPs uol.denih.gov
"Rana Box" Motif Conserved A C-terminal disulfide-bridged loop found in many ranid peptides, crucial for structure and reducing toxicity. Nigrocin-PN, Brevinins researchgate.netnih.gov
Mature Peptide Sequence Highly Divergent The active part of the peptide, which shows high variability due to positive selection to counter diverse pathogens. Nigrocins, Hylins, Beta-defensins nih.govnih.govnih.gov

| Acidic Pro-piece | Hypervariable | The region between the signal and mature peptide, which is highly variable. | General anuran AMPs uol.de |

This table summarizes the evolutionary patterns of conservation and divergence observed in the gene structure of amphibian antimicrobial peptides.

Structure-Function Evolution of Dual-Activity Peptides

Many amphibian antimicrobial peptides are multifunctional, exhibiting not only direct antimicrobial activity but also other biological functions such as immunomodulation, and wound healing. nih.govresearchgate.net This dual activity is a product of structure-function evolution, where a single peptide scaffold has been adapted to perform multiple roles.

The primary structure of Nigrocin-2, for instance, allows it to form an amphipathic alpha-helix. mol-scientific.comuniprot.org This structure, with its distinct hydrophobic and hydrophilic faces, is fundamental to its antimicrobial action, as it facilitates interaction with and disruption of microbial membranes. uniprot.orgnih.gov However, these same structural properties can be co-opted for other functions.

For example, Brevinin-2PN, another peptide from P. nigromaculatus, demonstrates both potent antibacterial activity and the ability to promote wound healing by inducing the migration of skin cells and regulating growth factors. nih.gov Similarly, temporins, another family of amphibian AMPs, can chemoattract immune cells, linking their antimicrobial role with a direct immunomodulatory function. nih.gov

The evolution of this dual functionality is tied to the peptide's ability to interact with different biological targets. The cationic and amphipathic nature that allows AMPs to target anionic bacterial membranes can also facilitate interactions with host cell receptors, such as G-protein coupled receptors, to trigger signaling pathways involved in immunity and tissue repair. nih.govnih.gov The evolution of a peptide's physical properties, such as its helicity, charge, and hydrophobicity, therefore represents a trade-off between maximizing antimicrobial potency and minimizing host toxicity, while sometimes enabling beneficial secondary functions. nih.gov

Advanced Methodologies and Future Research Directions

Biophysical Characterization Techniques for Mechanism Elucidation

Understanding the precise mechanism of action is fundamental to the development of any therapeutic peptide. For antimicrobial peptides like Nigroain-B, this involves a detailed study of their structural changes upon interacting with microbial membranes. nih.gov Several key biophysical techniques are indispensable for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in different environments. For a peptide like Nigroain-B, NMR studies would be essential to see how its conformation changes from being unstructured in an aqueous solution to adopting a more defined structure, such as an α-helix, in the presence of membrane-mimicking environments (e.g., micelles or bicelles). nih.gov This structural transition is a hallmark of many membrane-active AMPs. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and effective method for assessing the secondary structure of peptides. researchgate.net It is particularly useful for observing changes in the peptide's conformation (e.g., from random coil to α-helical or β-sheet) upon binding to lipid vesicles that mimic bacterial or host cell membranes. researchgate.netnih.gov This technique can provide initial insights into the peptide's mode of action and its selectivity. mdpi.commdpi.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing comprehensive thermodynamic data. This technique can be used to quantify the binding affinity of Nigroain-B to different model membranes, revealing the energetics of the interaction, including enthalpy and entropy changes. nih.gov Such data is critical for understanding the driving forces behind the peptide-membrane interaction.

These techniques, when used in concert, can build a detailed model of how Nigroain-B interacts with and disrupts microbial membranes, which is a crucial step before any clinical or industrial application can be considered. nih.govnih.gov

High-Throughput Screening for Novel Nigroain-B Derivatives

To improve upon the natural template of Nigroain-B, high-throughput screening (HTS) of peptide libraries is a key strategy. This involves systematically substituting amino acids at various positions in the Nigroain-B sequence to create a vast number of derivatives. These derivatives can then be rapidly screened for enhanced properties, such as:

Increased potency against specific pathogens.

Broader spectrum of activity.

Reduced toxicity to mammalian cells.

Improved stability in biological fluids.

This approach allows for the exploration of a wide sequence space to identify novel peptides with superior therapeutic potential compared to the parent molecule.

Peptide Engineering and Rational Design for Enhanced Mechanistic Efficacy

Complementing the brute-force approach of HTS, rational design involves making targeted modifications to the peptide's structure based on a deep understanding of its structure-activity relationships. For Nigroain-B, this would involve:

Modifying Cationicity: The net positive charge of AMPs is crucial for their initial electrostatic attraction to negatively charged bacterial membranes. nih.gov By substituting neutral or acidic amino acids with basic residues like Lysine (B10760008) or Arginine, the antimicrobial activity can often be enhanced.

Tuning Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues is critical for membrane insertion and disruption. researchgate.net Engineering the sequence of Nigroain-B to optimize its amphipathic character could lead to more efficient membrane permeabilization.

Introducing Specific Motifs: Incorporating motifs that target specific microbial components or that have other biological activities (e.g., anti-inflammatory) could create a multi-functional therapeutic agent.

Rational design, guided by biophysical data and computational modeling, offers a more focused path to improving the efficacy and selectivity of Nigroain-B.

Development of In Vitro and Ex Vivo Models for Studying Peptide-Microbe Interactions

To bridge the gap between studies on model membranes and clinical applications, robust in vitro and ex vivo models are necessary.

In Vitro Models: These include studying the peptide's effect on bacterial biofilms, which are a major cause of persistent infections, and using co-culture systems that more closely mimic a natural infection environment.

These models provide a more realistic assessment of a peptide's potential before moving into preclinical animal studies.

Applications in Non-Human Biological Systems and Materials Science

The potent antimicrobial properties of peptides like Nigroain-B suggest a range of applications beyond human medicine.

Biofouling Prevention: Biofouling, the accumulation of microorganisms on submerged surfaces, is a significant problem in marine industries. Antimicrobial peptides could be incorporated into marine coatings to prevent the initial attachment of bacteria and other microorganisms, offering an environmentally friendlier alternative to toxic antifouling agents.

Agricultural Applications: AMPs have the potential to be developed as novel agents to protect plants from bacterial and fungal pathogens, potentially reducing the reliance on conventional pesticides. Their biodegradability makes them an attractive option for sustainable agriculture.

The development of Nigroain-B for these applications would require research into formulation and delivery methods suitable for coating materials or agricultural use.

Table of Nigroain-B Properties:

PropertyDetailsSource
Protein Name Nigroain-B antimicrobial peptideUniProt uniprot.org
Organism Hylarana nigrovittata (Black-striped frog)UniProt uniprot.org
Length 66 amino acidsUniProt uniprot.org
Molecular Class Antimicrobial Peptide (AMP)General nih.gov

Table of Mentioned Compounds and Techniques:

NameClass/Type
Nigroain-BAntimicrobial Peptide
LysineAmino Acid
ArginineAmino Acid
Nuclear Magnetic Resonance (NMR)Biophysical Technique
Circular Dichroism (CD)Biophysical Technique
Isothermal Titration Calorimetry (ITC)Biophysical Technique

Q & A

Q. How can I retrieve sequence and functional data for Nigroain-B from antimicrobial peptide databases?

To access Nigroain-B data, use specialized databases like the Antimicrobial Peptide Database (APD) or DBAASP v.2 . The APD allows sequence-based searches (full/partial sequences or motifs) and provides classification, activity, and structural data . For experimental conditions (e.g., pH, salt concentration) affecting Nigroain-B's MIC values, DBAASP v.2 offers detailed metadata, including cytotoxicity and hemolytic activity . Cross-reference entries using sequence identifiers (e.g., UniProt) to ensure accuracy.

Q. What experimental design is recommended for initial in vitro antimicrobial activity testing of Nigroain-B?

Follow protocols similar to those in boar semen preservation studies ( ):

  • Use a dose-response framework (e.g., 15.625–62.50 µg/mL).
  • Include controls: a negative control (e.g., BTS without antibiotics) and a positive control (e.g., gentamicin at 200 µg/mL).
  • Measure bacterial viability (CFU counts) and semen quality parameters (e.g., motility) over time at 18°C.
  • Replicate experiments ≥3 times to account for biological variability .

Q. How can I analyze Nigroain-B's secondary structure to infer its mechanism of action?

Use Protein Data Bank (PDB) structures of analogous AMPs (e.g., LL-37, polyphemusin) to model Nigroain-B. For α-helical AMPs, circular dichroism (CD) in membrane-mimetic environments (e.g., SDS micelles) confirms folding. For β-sheet peptides, NMR or X-ray crystallography resolves disulfide bond networks . Compare results to databases like CAMPR3 or DRAMP 2.0 for functional predictions .

Advanced Research Questions

Q. How do I resolve contradictions in reported MIC values for Nigroain-B across studies?

Contradictions often arise from variability in testing conditions (e.g., pH, ionic strength). To address this:

  • Standardize protocols using CLSI M07-A10 guidelines for broth microdilution.
  • Perform assays under physiologically relevant conditions (e.g., human serum pH 7.4 vs. bacterial infection sites at pH 5.5).
  • Use DBAASP v.2 to compare Nigroain-B’s activity metadata (e.g., salt sensitivity) with homologs .

Q. What strategies optimize Nigroain-B’s stability in drug delivery systems?

  • Encapsulation : Use lipid-based carriers (e.g., liposomes) or polymers (e.g., PLGA) to protect against proteolytic degradation. Monitor release kinetics via fluorescent tagging under stimuli like pH shifts .
  • Surface functionalization : Engineer adhesive residues (e.g., 3,4-dihydroxy-L-phenylalanine) for one-step coating on medical implants. Validate adhesion strength via AFM and antimicrobial efficacy against biofilm-forming pathogens .

Q. How can machine learning improve de novo design of Nigroain-B analogs with enhanced activity?

  • Train models on AMP sequence-activity datasets (e.g., APD, DBAASP) using features like hydrophobicity, charge, and structural motifs.
  • Apply GANs (Generative Adversarial Networks) to generate novel sequences, filtering outputs with tools like Ampir or CAMPR3 .
  • Validate top candidates via MD simulations to predict membrane interaction dynamics .

Q. What methodologies assess synergistic effects between Nigroain-B and conventional antibiotics?

  • Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI).
  • For E. coli, combine Nigroain-B (8 µg/mL) with sub-inhibitory doses of ciprofloxacin (0.5 µg/mL).
  • Use time-kill curves to quantify synergy (≥2-log CFU reduction vs. individual agents) .

Methodological Resources

  • Database Tools : APD , DBAASP v.2 , DRAMP 2.0 .
  • Structural Analysis : PDB , MD simulations .
  • Experimental Design : CLSI guidelines, checkerboard assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.